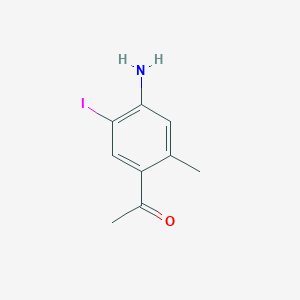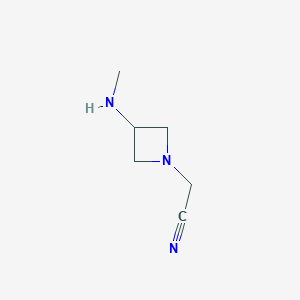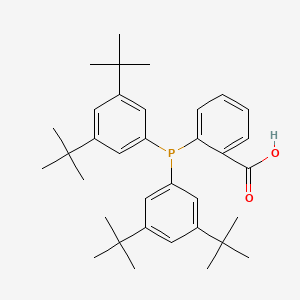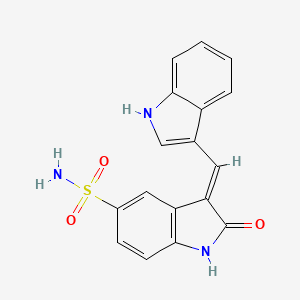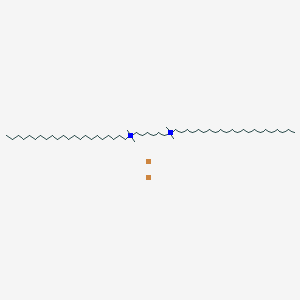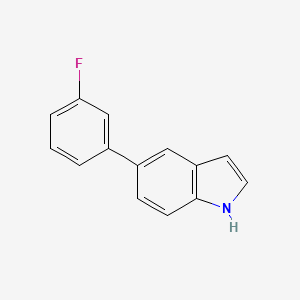
5-(3-Fluorophenyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluorophenyl)-1H-indole: is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a fluorine atom on the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and indole.
Condensation Reaction: The 3-fluoroaniline undergoes a condensation reaction with indole in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.
Cyclization: The resulting intermediate undergoes cyclization to form the indole ring system.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: 5-(3-Fluorophenyl)-1H-indole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents on the phenyl ring are replaced by different groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: 5-(3-Fluorophenyl)-1H-indole serves as a building block for the synthesis of more complex organic molecules.
Catalysis: The compound can be used as a ligand in catalytic reactions.
Biology:
Fluorescent Probes: The compound’s fluorescent properties make it useful in the development of fluorescent probes for biological imaging.
Drug Discovery: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine:
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Industry:
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 5-(3-Fluorophenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways .
類似化合物との比較
5-(3-Chlorophenyl)-1H-indole: Similar in structure but with a chlorine atom instead of fluorine.
5-(3-Bromophenyl)-1H-indole: Contains a bromine atom on the phenyl ring.
5-(3-Methylphenyl)-1H-indole: Features a methyl group on the phenyl ring.
Uniqueness: The presence of the fluorine atom in 5-(3-Fluorophenyl)-1H-indole imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound in medicinal chemistry and drug development .
特性
分子式 |
C14H10FN |
|---|---|
分子量 |
211.23 g/mol |
IUPAC名 |
5-(3-fluorophenyl)-1H-indole |
InChI |
InChI=1S/C14H10FN/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-9,16H |
InChIキー |
OXSVCUHCUFXQHU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=CC3=C(C=C2)NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



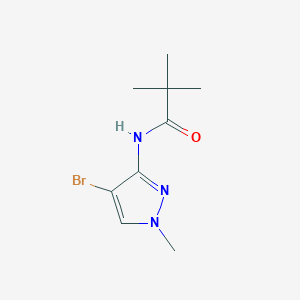
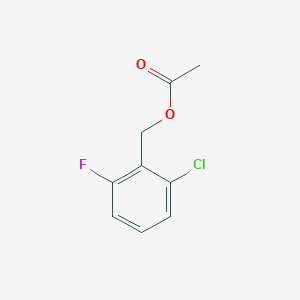
![Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849488.png)
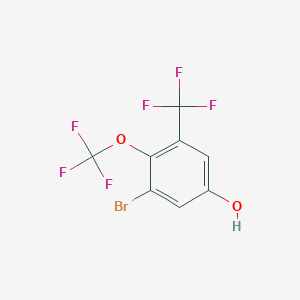
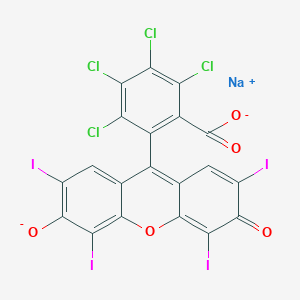
![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate](/img/structure/B12849501.png)
